

Application Notes & Protocols: Comprehensive Analytical Characterization of 4-(Trifluoromethyl)quinoline-2-carbonitrile

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Compound of Interest	
Compound Name:	4-(Trifluoromethyl)quinoline-2-carbonitrile
Cat. No.:	B1395191
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Introduction: The Significance of 4-(Trifluoromethyl)quinoline-2-carbonitrile

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial and anticancer properties.^{[1][2]} The strategic incorporation of a trifluoromethyl (CF₃) group is a widely used tactic in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.^{[3][4][5]} The nitrile (C≡N) group, in turn, is a versatile functional handle for further synthetic transformations and can act as a hydrogen bond acceptor. The convergence of these three moieties in **4-(Trifluoromethyl)quinoline-2-carbonitrile** (Figure 1) creates a compound of significant interest for drug discovery and materials science.

This guide provides a multi-faceted analytical strategy for the unambiguous structural confirmation, purity assessment, and quantification of **4-(Trifluoromethyl)quinoline-2-carbonitrile**. The protocols herein are designed for researchers, quality control scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each method.

Figure 1: Structure of **4-(Trifluoromethyl)quinoline-2-carbonitrile**

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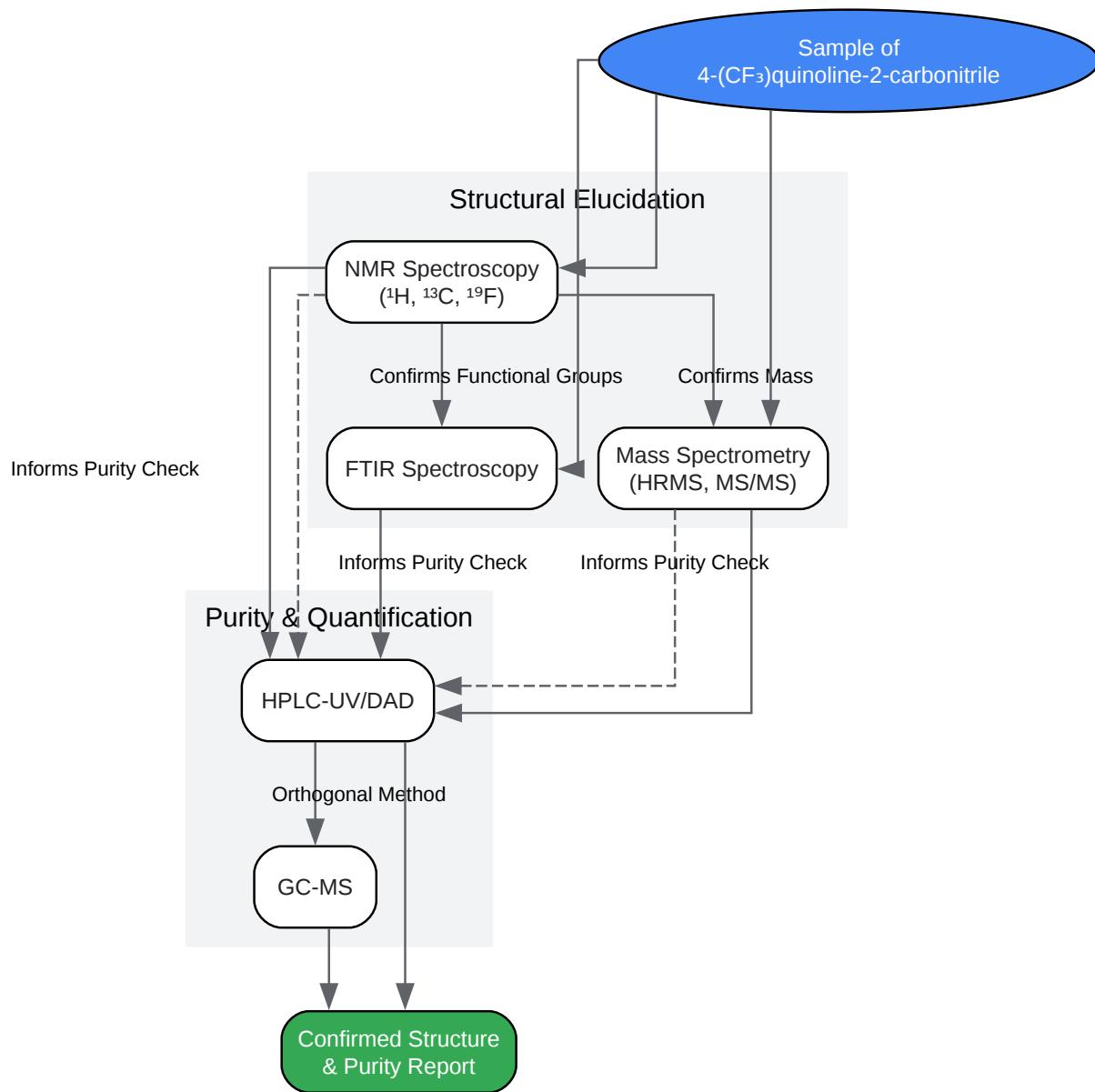
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Property	Value	Source
IUPAC Name	4-(Trifluoromethyl)quinoline-2-carbonitrile	-
CAS Number	25199-89-7	[6]
Molecular Formula	C ₁₁ H ₅ F ₃ N ₂	[6]
Molecular Weight	222.17 g/mol	[6]

Integrated Analytical Workflow

A robust characterization of **4-(Trifluoromethyl)quinoline-2-carbonitrile** relies on the synergistic use of multiple analytical techniques. Spectroscopic methods provide detailed structural information, while chromatographic techniques are essential for assessing purity and enabling quantification. The following workflow (Figure 2) illustrates a logical progression for a comprehensive analysis.

Figure 2. Integrated Workflow for Analysis

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Caption: Figure 2. Integrated Workflow for Analysis.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of structural elucidation, providing an electronic and vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Rationale: The unique electronic environment of each nucleus results in a distinct resonance frequency (chemical shift). The trifluoromethyl group makes ¹⁹F NMR indispensable, while the quinoline core and nitrile group produce characteristic signals in ¹H and ¹³C spectra.

Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.[\[7\]](#)[\[8\]](#)
- **Acquisition Parameters:**
 - ¹H NMR: Acquire 16-32 scans with a spectral width covering -2 to 12 ppm.
 - ¹³C NMR: Acquire 1024-4096 scans with a spectral width of 0 to 200 ppm, using proton decoupling.
 - ¹⁹F NMR: Acquire 64-128 scans with a spectral width covering -50 to -80 ppm, referenced to an external standard like C₆F₆ or internal standard like benzotrifluoride.[\[7\]](#)

Technique	Expected Chemical Shift (δ , ppm)	Key Features & Rationale
^1H NMR	7.5 - 9.0	Complex multiplets corresponding to the five protons on the quinoline ring system. The precise shifts and coupling constants will depend on the substitution pattern.[7][9]
^{13}C NMR	110 - 150	Multiple signals for the 9 carbons of the quinoline ring.
~ 115	Signal for the nitrile carbon (-C≡N).	
~ 123 (quartet)		The CF_3 carbon signal will be split into a quartet due to one-bond coupling to the three fluorine atoms ($^1\text{JCF} \approx 275$ Hz).[10]
^{19}F NMR	-60 to -65	A sharp singlet corresponding to the three equivalent fluorine atoms of the CF_3 group. The exact position is sensitive to the solvent and electronic environment.[7][10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, and its fragmentation patterns offer crucial structural clues.

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) helps to piece together the structure by analyzing how the molecule breaks apart.

Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatograph.[11]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to generate the protonated molecule $[M+H]^+$.
- Data Acquisition:
 - Full Scan MS: Acquire data over a mass range of m/z 100-500 to detect the $[M+H]^+$ ion.
 - Tandem MS (MS/MS): Isolate the precursor ion (m/z 223.05) and apply collision-induced dissociation (CID) to generate fragment ions.[12]

Ion	Expected m/z	Assignment	Rationale for Fragmentation
[M+H] ⁺	223.0532	Protonated Molecular Ion ($C_{11}H_6F_3N_2$) ⁺	The parent ion generated by ESI. Its accurate mass confirms the elemental composition.
[M-HCN+H] ⁺	196.0450	Loss of Hydrogen Cyanide	A characteristic fragmentation for nitriles, involving the elimination of the -C≡N group as a neutral molecule. [12] [13]
[M-CF ₃ +H] ⁺	154.0553	Loss of Trifluoromethyl Radical	Cleavage of the C-CF ₃ bond, though less common as a primary fragmentation in ESI.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale: Covalent bonds vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, the energy is absorbed, creating a unique spectral fingerprint of the molecule's functional groups.[\[14\]](#)[\[15\]](#)

Protocol: FTIR-ATR Analysis

- Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Perform a background scan of the empty ATR crystal.

- Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm^{-1} .[\[14\]](#)

Wavenumber (cm^{-1})	Vibrational Mode	Expected Appearance
2240 - 2220	C≡N stretch	Sharp, medium-to-strong intensity peak. Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles. [16]
1600 - 1450	Aromatic C=C and C=N stretches	Multiple sharp peaks of varying intensity, characteristic of the quinoline ring system.
1350 - 1100	C-F stretches	One or more very strong, broad absorption bands, characteristic of the CF_3 group. [17]
~850 - 750	C-H out-of-plane bending	Peaks indicative of the substitution pattern on the aromatic rings.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or starting materials, and for performing accurate quantification.

High-Performance Liquid Chromatography (HPLC)

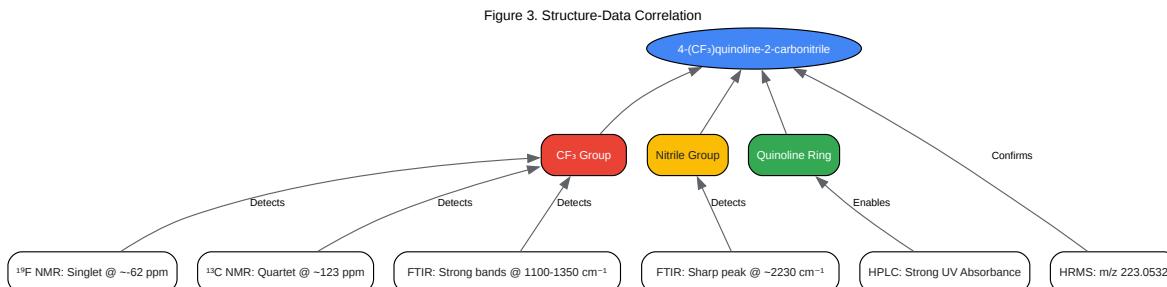
Reverse-phase HPLC with UV detection is the workhorse method for assessing the purity of non-volatile organic compounds.

Rationale: The compound is separated based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The strong UV absorbance of the

quinoline ring system allows for sensitive detection.[1] For highly fluorinated compounds, specialized fluorinated stationary phases can sometimes offer enhanced selectivity.[18]

Protocol: Reverse-Phase HPLC-UV

- **Instrumentation:** A standard HPLC system with a UV/Diode Array Detector (DAD).
- **Sample Preparation:** Prepare a stock solution of the compound in acetonitrile or methanol (~1 mg/mL) and dilute to ~0.1 mg/mL with the initial mobile phase composition. Filter through a 0.45 μ m syringe filter.[1]
- **Method Parameters:**
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 1.0 mL/min.[1]
 - Injection Volume: 10 μ L.[1]
 - Detection: UV at 225 nm and 254 nm.[1]
- **Data Analysis:** Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

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Caption: Figure 3. Structure-Data Correlation.

Conclusion

The analytical characterization of **4-(Trifluoromethyl)quinoline-2-carbonitrile** requires a multi-technique approach to ensure unequivocal identification and purity assessment. The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and FTIR provides a comprehensive structural profile, as summarized in Figure 3. Chromatographic methods, particularly reverse-phase HPLC, are crucial for verifying the purity of the synthesized material. The protocols and data presented in this guide serve as a robust framework for researchers in pharmaceutical and chemical sciences, enabling confident and accurate characterization of this important fluorinated heterocyclic compound.

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